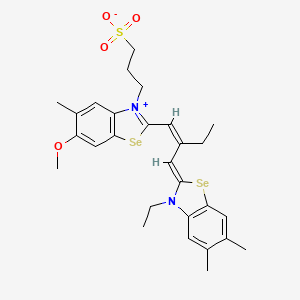
2-(2-((3-Ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-6-methoxy-5-methyl-3-(3-sulphonatopropyl)benzoselenazolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-[2-[(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate is a complex organic compound featuring a benzoselenazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate typically involves multi-step organic reactions The initial step often includes the formation of the benzoselenazole core through cyclization reactions involving selenium reagents
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process includes stringent quality control measures to maintain the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The benzoselenazole core can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Various substituents on the benzoselenazole ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as selenoxides, selenides, and substituted benzoselenazoles.
Applications De Recherche Scientifique
3-[2-[2-[(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and cellular receptors. The benzoselenazole core can modulate oxidative stress pathways by scavenging reactive oxygen species (ROS) and inhibiting oxidative enzymes. This mechanism is crucial for its potential therapeutic applications in medicine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoselenazole: Shares the core structure but lacks the additional substituents.
Selenoxides: Oxidized derivatives with different reactivity profiles.
Selenides: Reduced forms with distinct chemical properties.
Uniqueness
The unique combination of substituents in 3-[2-[2-[(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate imparts specific chemical and biological properties that distinguish it from other similar compounds
Propriétés
Numéro CAS |
93857-70-6 |
|---|---|
Formule moléculaire |
C28H34N2O4SSe2 |
Poids moléculaire |
652.6 g/mol |
Nom IUPAC |
3-[2-[(Z)-2-[(Z)-(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C28H34N2O4SSe2/c1-7-21(15-27-29(8-2)22-12-18(3)19(4)14-25(22)36-27)16-28-30(10-9-11-35(31,32)33)23-13-20(5)24(34-6)17-26(23)37-28/h12-17H,7-11H2,1-6H3 |
Clé InChI |
SMNNTVJXVKIOBS-UHFFFAOYSA-N |
SMILES isomérique |
CC/C(=C/C1=[N+](C2=C([Se]1)C=C(C(=C2)C)OC)CCCS(=O)(=O)[O-])/C=C\3/N(C4=C([Se]3)C=C(C(=C4)C)C)CC |
SMILES canonique |
CCC(=CC1=[N+](C2=C([Se]1)C=C(C(=C2)C)OC)CCCS(=O)(=O)[O-])C=C3N(C4=C([Se]3)C=C(C(=C4)C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


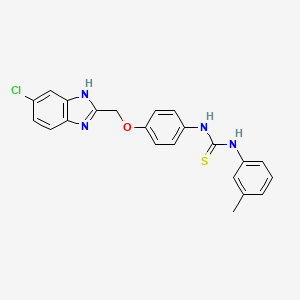
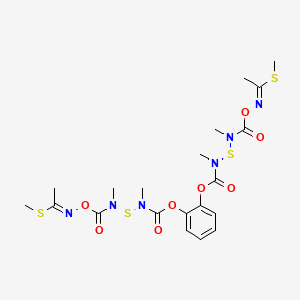


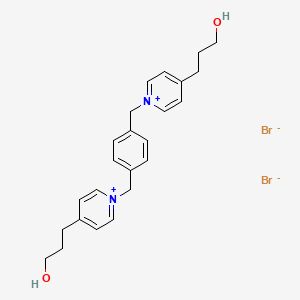
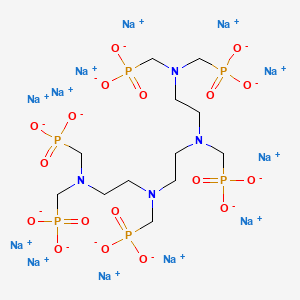
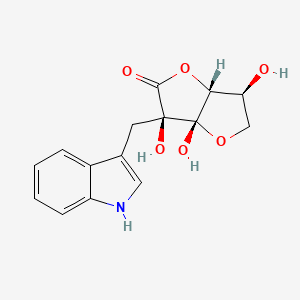
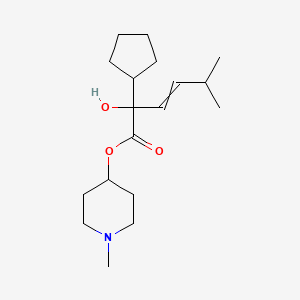
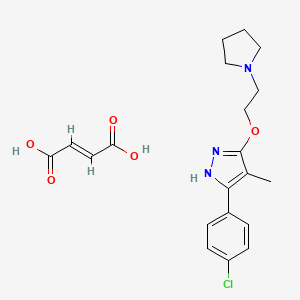

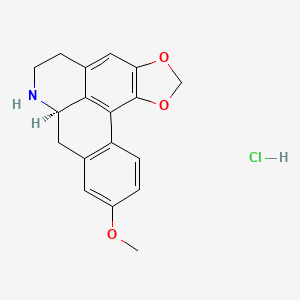

![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)

